
2-amino-N-(2,4-dichlorophényl)benzamide
Vue d'ensemble
Description
“2-amino-N-(2,4-dichlorophenyl)benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . Another method involves direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular formula of “2-amino-N-(2,4-dichlorophenyl)benzamide” is C13H10Cl2N2O, and its molecular weight is 281.14 .
Applications De Recherche Scientifique
Activité anticancéreuse
L'échafaudage de la 2-aminothiazole, qui est une structure caractéristique dans le développement de médicaments, possède plusieurs activités biologiques, notamment celle d'agir comme agent anticancéreux . Divers dérivés à base de 2-aminothiazole ont été utilisés pour remédier à différents types de maladies avec une forte influence thérapeutique .
Activité antioxydante
Les composés à base de 2-aminothiazole ont été trouvés pour présenter une activité antioxydante . Cela les rend utiles dans le traitement des maladies où le stress oxydatif joue un rôle important.
Activité antimicrobienne
Les dérivés de la 2-aminothiazole ont montré une activité antimicrobienne puissante . Par exemple, les dérivés d'amide N-substitué thiazolyle ont montré une meilleure activité antibactérienne par rapport à leurs analogues d'urée de phénylthiazolyle substitués correspondants . Les composés étaient particulièrement actifs contre les bactéries Gram-positives .
Activité anti-inflammatoire
Les composés de la 2-aminothiazole agissent également comme agents anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Régulation du cycle cellulaire
Des recherches ont montré que la 2-amino-N-(2,4-dichlorophényl)benzamide peut affecter l'expression des protéines liées à l'apoptose et au cycle cellulaire dans les cellules tumorales . Cela suggère des applications potentielles dans la régulation de la croissance et de la mort cellulaire.
Activité antibactérienne
De nouveaux dérivés de thiazole 2,4-disubstitués fonctionnalisés par de l'urée et de l'amide ont été synthétisés et évalués pour leur activité antibactérienne in vitro . La présence de groupes halogènes tels que le chloro ou le fluoro a amélioré l'activité antibactérienne des composés nouvellement synthétisés .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-amino-N-(2,4-dichlorophenyl)benzamide are the breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC, on the other hand, is involved in the regulation of gene expression through its role in histone modification .
Mode of Action
2-amino-N-(2,4-dichlorophenyl)benzamide interacts with its targets by inhibiting their activity. It shows inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by 2-amino-N-(2,4-dichlorophenyl)benzamide affects multiple biochemical pathways. The inhibition of Bcr-Abl disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of leukemia cells . The inhibition of HDAC, on the other hand, leads to an increase in the acetylation of histones, which can alter gene expression and induce cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-amino-N-(2,4-dichlorophenyl)benzamide’s action include the induction of cell cycle arrest and apoptosis in cancer cells . These effects result from the compound’s inhibition of Bcr-Abl and HDAC, which disrupts the normal function of these proteins and leads to changes in cellular processes .
Propriétés
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHRCOJLDAFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319294 | |
| Record name | 2-amino-N-(2,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34490-00-1 | |
| Record name | MLS000758555 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-N-(2,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



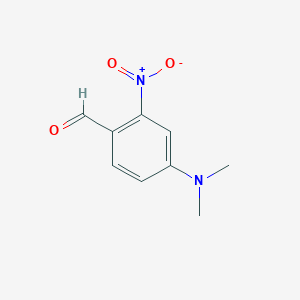

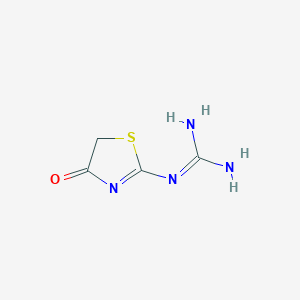
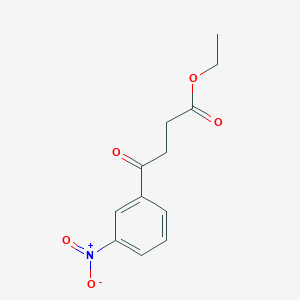
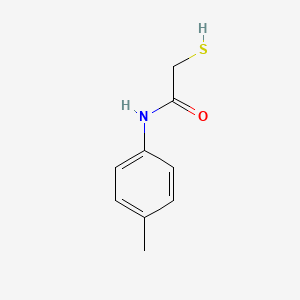
![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)


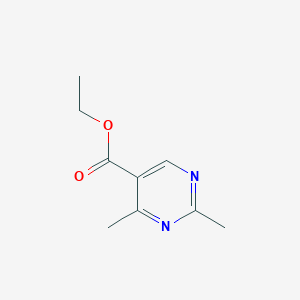
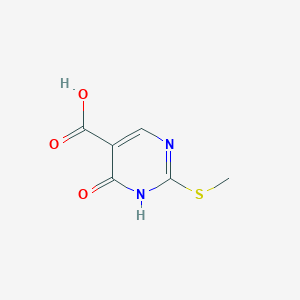
![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)


